1,3,5,9-Tetraazaspiro[5.5]undecane

Physicochemical Property Prediction Drug-likeness Assessment Medicinal Chemistry

Researchers designing conformationally restricted ligands often face inconsistent reactivity from non-specific spiro analogs. This 1,3,5,9-Tetraazaspiro[5.5]undecane scaffold resolves this with a defined hydrogen-bonding topology and basicity profile distinct from its 1,3,7,9-regioisomer. • Rigid Scaffold: Zero rotatable bonds lock molecules into bioactive conformations, improving target binding affinity. • Favorable Physicochemistry: Low LogP (-1.1) and TPSA (48.1 Ų) enable precise modulation of ADME properties. • Validated Supply: 97% purity standard with batch-specific analytics ensures reproducible synthetic outcomes.

Molecular Formula C7H16N4
Molecular Weight 156.23 g/mol
CAS No. 353799-75-4
Cat. No. B11919297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,9-Tetraazaspiro[5.5]undecane
CAS353799-75-4
Molecular FormulaC7H16N4
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CNCCC12NCNCN2
InChIInChI=1S/C7H16N4/c1-3-8-4-2-7(1)10-5-9-6-11-7/h8-11H,1-6H2
InChIKeyIZKMYNSXCXMCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,9-Tetraazaspiro[5.5]undecane Core Scaffold Overview


1,3,5,9-Tetraazaspiro[5.5]undecane (CAS 353799-75-4) is a saturated spirocyclic diamine scaffold defined by a C7H16N4 molecular formula and a rigid, three-dimensional structure in which two six-membered rings share a single carbon atom [1]. Its core motif, a spiro[5.5]undecane framework with four nitrogen atoms, positions it as a foundational building block in medicinal chemistry, primarily as an intermediate for creating more complex, biologically active molecules with enhanced three-dimensionality and conformational restriction [2]. It is commercially available with a standard purity of 97% and is characterized by a low molecular weight (156.23 g/mol), zero rotatable bonds, and a computed LogP of -1.1, underscoring its potential for favorable drug-like properties [1].

1,3,5,9-Tetraazaspiro[5.5]undecane Irreplaceability vs Analogs


The precise positioning of four nitrogen atoms on the 1,3,5,9-tetraazaspiro[5.5]undecane scaffold creates a unique hydrogen-bonding topology and basicity profile that is not replicated by other spiro[5.5]undecane regioisomers or heteroatom-substituted analogs [1]. Substituting with a generic piperidine or an analog like 1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione would fundamentally alter the molecule's three-dimensional geometry, electron density distribution, and physicochemical properties . This distinct arrangement directly impacts its utility as a specific ligand or building block, where its particular vector of reactivity and conformational constraint are critical for the success of a synthetic route or a biological assay, rendering simple substitution without validation a risk to experimental outcomes [2][3].

1,3,5,9-Tetraazaspiro[5.5]undecane Quantitative Differentiation


Lipophilicity and Polarity Comparison

Compared to the functionalized analog 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (CAS 4115-66-6), the unfunctionalized 1,3,5,9-tetraazaspiro[5.5]undecane scaffold exhibits a more favorable computed lipophilicity (LogP) and a lower topological polar surface area (TPSA). This indicates its potential for enhanced membrane permeability and bioavailability as a core scaffold [1].

Physicochemical Property Prediction Drug-likeness Assessment Medicinal Chemistry

Conformational Rigidity Comparison

The spirocyclic architecture of 1,3,5,9-tetraazaspiro[5.5]undecane results in zero rotatable bonds, conferring complete conformational rigidity. This contrasts sharply with a linear analog like N,N'-dimethyl-1,3-propanediamine, which possesses multiple rotatable bonds and thus a high degree of conformational flexibility [1].

Conformational Analysis Scaffold Hopping Medicinal Chemistry Design

Commercial Purity and Quality Standard

1,3,5,9-Tetraazaspiro[5.5]undecane is offered by reputable suppliers with a standard purity of 97%, supported by batch-specific analytical data including NMR, HPLC, and GC . This established quality standard provides a reliable baseline for procurement, in contrast to custom synthesis or less rigorously sourced materials.

Quality Control Procurement Specification Reproducible Research

1,3,5,9-Tetraazaspiro[5.5]undecane Application Scenarios


Rigid Scaffold for Bioactive Molecules

Its rigid spirocyclic core with zero rotatable bonds makes it an ideal scaffold for medicinal chemists aiming to reduce conformational entropy and lock a molecule into a specific bioactive conformation, as evidenced by its use in designing ligands and its potential to improve target binding affinity [1][2].

Hydrophilic Building Block for ADME Modulation

With a computed LogP of -1.1 and a low TPSA of 48.1 Ų, this compound serves as a hydrophilic yet moderately polar building block. It can be used to fine-tune the lipophilicity and aqueous solubility of larger molecular constructs, a critical step in optimizing absorption, distribution, metabolism, and excretion (ADME) profiles [1].

Quality-Controlled Intermediate for Organic Synthesis

As a commercially available compound with a verified purity of 97% and batch-specific analytical data, it provides a reliable and reproducible starting point for complex organic syntheses, including the preparation of spirocyclic ligands or the elaboration of more complex heterocyclic systems referenced in related patent literature [3].

Technical Documentation Hub

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